Product packaging for Cobicistat Open Morpholine(Cat. No.:)

Cobicistat Open Morpholine

Cat. No.: B1160591
M. Wt: 778
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cobicistat Open Morpholine Impurity is a characterized chemical impurity of the pharmacoenhancer Cobicistat (GS-9350). Cobicistat is a potent and selective mechanism-based inhibitor of human cytochrome P450 3A (CYP3A) enzymes, specifically developed as a pharmacokinetic enhancer to boost the systemic exposure of certain antiretroviral drugs, such as atazanavir and darunavir, by reducing their CYP3A-mediated metabolism . Devoid of any intrinsic anti-HIV activity, Cobicistat offers a specialized profile for use in HIV-1 treatment regimens without contributing to the selection of drug-resistant viral variants . This specific open morpholine impurity provides an essential reference standard for pharmaceutical research and development. It is critical for conducting analytical studies, including method development and validation (AMV), quality control (QC), and stability testing . The use of a well-characterized impurity is crucial for identifying and quantifying potential contaminants in active pharmaceutical ingredients (APIs), supporting regulatory submissions such as Abbreviated New Drug Applications (ANDA), and ensuring overall product quality and safety . Supplied with comprehensive characterization data, including HPLC purity, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans .

Properties

Molecular Formula

C₃₉H₅₁N₇O₆S₂

Molecular Weight

778

Synonyms

Thiazol-5-ylmethyl ((2R,5R)-5-((S)-4-(N-(2-Hydroxyethyl)formamido)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanamido)-1,6-diphenylhexan-2-yl)carbamate; 

Origin of Product

United States

Synthetic Strategies and Chemical Characterization of Cobicistat Open Morpholine

Retrosynthetic Analysis for Cobicistat (B1684569) Open Morpholine (B109124) Derivatives

A retrosynthetic analysis of "Cobicistat Open Morpholine" provides a logical framework for devising its synthesis. The primary disconnection point is the amide bond, which upon cleavage, yields two key fragments: the complex diamine backbone and a modified butanoic acid side chain bearing the opened morpholine ring. Further disconnection of the butanoic acid derivative at the formamide (B127407) and urea (B33335) functionalities simplifies the structure to a basic amino acid precursor. This analysis suggests that the synthesis can be approached by preparing the modified side chain and subsequently coupling it with the main backbone of the Cobicistat molecule.

Targeted Synthesis of "this compound" as a Defined Chemical Entity

The deliberate synthesis of "this compound" is essential for its use as a reference standard in analytical method development and validation for Cobicistat drug products.

Reaction Pathways for Deliberate Morpholine Ring Opening or Modification

The synthesis of the open morpholine derivative can be conceptualized through a modification of the Cobicistat synthesis. A key step in the Cobicistat synthesis involves the reductive amination of an aldehyde intermediate with morpholine. To generate the open morpholine analogue, the morpholine can be replaced with N-(2-hydroxyethyl)formamide. The synthesis would involve the coupling of this modified side chain with the Cobicistat backbone.

Alternatively, the morpholine ring in Cobicistat itself can be opened under specific conditions. Forced degradation studies have shown that exposure of Cobicistat to certain stress conditions, such as acidic or basic hydrolysis, can lead to the formation of degradation products, including the open morpholine derivative. rsc.org The mechanism likely involves the cleavage of the C-O or C-N bond within the morpholine ring.

Isolation and Purification Methodologies

The isolation and purification of "this compound" from a reaction mixture or as a degradation product typically employ chromatographic techniques. High-performance liquid chromatography (HPLC) is a primary tool for both the detection and purification of this impurity. researchgate.net The use of a suitable stationary phase, such as a C18 column, and a carefully optimized mobile phase gradient allows for the separation of the open morpholine derivative from Cobicistat and other related impurities. researchgate.net Preparative HPLC can then be used to isolate a sufficient quantity of the pure compound for characterization and use as a reference standard.

Identification and Characterization of "this compound" as a Synthetic Impurity in Cobicistat Manufacturing

"this compound" is recognized as a process-related impurity that can form during the synthesis of Cobicistat. daicelpharmastandards.com Its presence is monitored and controlled during the manufacturing process to ensure the quality and safety of the final drug product. The chemical name for this impurity is Thiazol-5-ylmethyl ((2R,5R)-5-((S)-4-(N-(2-hydroxyethyl)formamido)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)butanamido)-1,6-diphenylhexan-2-yl)carbamate. synzeal.com

Forced degradation studies are instrumental in understanding the formation of such impurities. By subjecting Cobicistat to stress conditions like acid, base, oxidation, and heat, potential degradation pathways are elucidated. rsc.orgresearchgate.net These studies have confirmed the formation of the open morpholine derivative under certain conditions, providing valuable information for process optimization to minimize its formation. rsc.org

The characterization of this impurity relies on a combination of analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight, and tandem mass spectrometry (MS/MS) helps in elucidating the structure by analyzing fragmentation patterns. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the chemical structure and connectivity of the atoms. allmpus.com

Green Chemistry Approaches Applied to Morpholine Ring Opening or Synthesis of Analogs

While specific green chemistry approaches for the synthesis of "this compound" are not extensively documented, the principles of green chemistry can be applied to its hypothetical synthesis. nih.govhilarispublisher.com This would involve the use of environmentally benign solvents, minimizing the use of hazardous reagents, and designing energy-efficient reaction pathways.

For instance, the use of catalytic methods for the morpholine ring opening or for the coupling reactions would be preferable to stoichiometric reagents. nih.gov The development of one-pot synthesis procedures would also contribute to a greener process by reducing the number of work-up and purification steps, thereby minimizing waste generation. nih.gov The selection of solvents with a lower environmental impact and the optimization of reaction conditions to reduce energy consumption are also key considerations in a green synthetic approach.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

The unambiguous determination of the chemical structure of "this compound" relies heavily on a combination of advanced chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is fundamental for the initial separation of the impurity from the cobicistat API and other related substances. rjptonline.org However, for complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools. These techniques provide detailed information about the molecule's atomic connectivity, stereochemistry, and elemental composition.

HRMS, particularly when coupled with liquid chromatography (LC-HRMS) and tandem mass spectrometry (MS/MS), is a cornerstone for identifying impurities. This technique provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For "this compound," the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the chemical formula C₃₉H₅₂N₇O₆S₂⁺.

Tandem mass spectrometry (MS/MS) experiments are crucial for confirming the structure by analyzing the fragmentation patterns of the impurity and comparing them to the parent drug, cobicistat. In the case of "this compound," the key structural modification is the cleavage of the morpholine ring to form an N-(2-hydroxyethyl)formamido group. This change leads to predictable differences in the fragmentation spectra.

Studies on the metabolism of cobicistat have identified pathways involving the opening of the morpholine ring. nih.gov The fragmentation of cobicistat itself shows characteristic losses of its various moieties. The presence of the open-chain N-(2-hydroxyethyl)formamido structure in the impurity would result in unique fragment ions not observed in the MS/MS spectrum of cobicistat. For instance, the neutral loss corresponding to the intact morpholine ring from cobicistat would be absent. Instead, new fragmentation pathways involving the cleaved N-(2-hydroxyethyl)formamido side chain would be evident. The high mass accuracy of instruments like Quadrupole Time-of-Flight (QTOF) analyzers ensures that the elemental composition of these fragment ions can be confidently assigned, providing definitive evidence for the proposed structure. nih.govlcms.cz

Table 1: Expected High-Resolution Mass Spectrometry Data

Compound Name Molecular Formula Expected [M+H]⁺ (m/z) Key Fragmentation Differences from Cobicistat
Cobicistat C₄₀H₅₃N₇O₅S₂ 776.3581 Loss of intact morpholine moiety.

This table presents expected values based on chemical structures; actual experimental values may vary slightly.

NMR spectroscopy provides the most definitive structural information by mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. While specific experimental NMR data for the isolated "this compound" impurity is not widely published, its expected spectrum can be deduced by comparison with the well-characterized spectrum of cobicistat.

The most significant changes in the NMR spectra would be observed for the signals corresponding to the morpholine ring and the adjacent methylene (B1212753) group.

¹H NMR: In cobicistat, the morpholine ring protons typically appear as a set of multiplets in the 2.4-3.7 ppm range. Upon ring opening to form the N-(2-hydroxyethyl)formamido structure, these signals would be replaced by new, distinct signals. Specifically, one would expect to see new triplets corresponding to the two methylene groups of the 2-hydroxyethyl moiety (-N-CH₂-CH₂-OH), with coupling between them. Additionally, a new signal for the hydroxyl proton (-OH) would appear, which would be exchangeable with D₂O. The formyl proton (-CHO) would also give rise to a new singlet, typically in the 8.0-8.5 ppm region. The signals for the rest of the molecule would remain largely unchanged, serving as an internal reference.

¹³C NMR: The ¹³C NMR spectrum of cobicistat shows characteristic signals for the four carbon atoms of the morpholine ring. In the "this compound" impurity, these signals would be absent. In their place, new resonances would appear for the carbons of the N-(2-hydroxyethyl)formamido group: a signal for the formyl carbon (around 160-165 ppm) and signals for the two methylene carbons of the hydroxyethyl (B10761427) chain.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these new proton and carbon signals and confirm the connectivity of the open-chain structure. researchgate.netgrafiati.com

Table 2: Expected Key ¹H NMR Signal Changes

Structural Moiety Cobicistat (Expected δ, ppm) This compound (Expected δ, ppm) Rationale for Change
Morpholine Protons ~2.4 - 3.7 (multiplets) Absent Ring has been cleaved.
N-CH₂-CH₂-OH Absent ~3.5 - 3.8 (triplets) Appearance of new methylene groups from the opened chain.
-OH Proton Absent Variable (singlet, exchangeable) New hydroxyl group is present.

This table presents expected chemical shifts (δ) which can vary based on solvent and other experimental conditions.

By integrating the precise mass and fragmentation data from HRMS with the detailed atomic connectivity information from NMR, a complete and unambiguous structural elucidation of the "this compound" impurity can be achieved. This rigorous characterization is a critical step in controlling impurities in the Cobicistat API.

Metabolic Pathways and Biotransformation of the Cobicistat Morpholine Ring System

Identification of Morpholine (B109124) Ring-Opening as a Cobicistat (B1684569) Biotransformation Pathway

The metabolism of cobicistat is complex, leading to numerous metabolites. nih.gov Studies have identified morpholine ring-opening as one of the key biotransformation pathways for this compound. nih.govnih.govscite.ai This metabolic process was discovered through the screening of cobicistat metabolites in various biological systems, including in vivo studies in mice and in vitro experiments using human liver microsomes. nih.govnih.gov In these investigations, twenty new and three previously known metabolites of cobicistat were identified in the urine and feces of mice. nih.govnih.gov Among the novel metabolic routes discovered were glycine (B1666218) conjugation, N-acetyl cysteine conjugation, thiazole (B1198619) ring-opening, and the opening of the morpholine ring. nih.govnih.govscite.ai Further confirmation of these pathways was achieved by identifying twelve of these metabolites, including nine new ones, in both mouse and human liver microsomes. nih.govnih.govscite.ai

Enzymatic Mechanisms Driving Morpholine Ring Fission

The breakdown of the morpholine ring in cobicistat is primarily an oxidative process mediated by specific enzymes.

While CYP3A4 and CYP2D6 are the major players, the complete metabolic map of cobicistat suggests the potential involvement of other enzyme systems. nih.govresearchgate.net The identification of metabolites formed through conjugation reactions, such as glycine and N-acetyl cysteine conjugation, points towards the action of transferase enzymes in subsequent metabolic steps following the initial oxidative transformations. nih.govnih.govscite.ai However, the primary event of morpholine ring fission is attributed to the oxidative capacity of the cytochrome P450 system. nih.govresearchgate.net

Structural Elucidation of "Cobicistat Open Morpholine" Metabolites via Mass Spectrometry and NMR

The definitive identification and structural characterization of the metabolites resulting from the opening of the morpholine ring have been accomplished using advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a primary tool for detecting and quantifying metabolites in biological samples. springernature.com For unequivocal structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed. For instance, the structure of a significant metabolite, M9-1, which results from the morpholine ring-opening pathway, was confirmed using NMR. researchgate.net

In Vitro Metabolic Stability Studies of Cobicistat and "Open Morpholine" Derivatives in Liver Microsomes and Hepatocytes (e.g., human, animal models)

In vitro metabolic stability assays are crucial for understanding how quickly a compound is metabolized by liver enzymes. springernature.comresearchgate.net These studies are typically conducted using liver microsomes or hepatocytes from humans and various animal species. srce.hrnuvisan.com For cobicistat, metabolic stability has been evaluated in both human and mouse liver microsomes. nih.govnih.gov These experiments have shown that the metabolic pathways of cobicistat are similar between the two species, with several metabolites, including those from the morpholine ring-opening pathway, being confirmed in both systems. nih.gov The metabolic stability of a compound is a key determinant of its pharmacokinetic properties, such as its half-life and clearance. researchgate.netsrce.hr

The following table summarizes the experimental systems used to study cobicistat's metabolism.

Experimental SystemSpeciesKey Findings
Liver MicrosomesHuman, MouseConfirmed 12 metabolites, including 9 new ones. Showed similar metabolic pathways between species. nih.govnih.gov
HepatocytesHuman, Animal ModelsUsed to assess intrinsic clearance and predict in vivo hepatic clearance. srce.hrnuvisan.com
In Vivo StudiesMouseIdentified 20 new and 3 known metabolites in urine and feces. nih.govnih.gov

Comparative Biotransformation Profiles of Cobicistat and its "Open Morpholine" Analogs/Metabolites

The table below outlines the primary metabolic pathways of cobicistat.

Metabolic PathwayDescription
Morpholine Ring-OpeningFission of the morpholine ring system, a key pathway. nih.govnih.govscite.ai
Thiazole Ring-OpeningCleavage of the thiazole ring structure. nih.govnih.govscite.ai
Glycine ConjugationAddition of a glycine molecule to a metabolite. nih.govnih.govscite.ai
N-acetyl cysteine ConjugationAddition of an N-acetyl cysteine molecule. nih.govnih.govscite.ai
OxidationPrimarily catalyzed by CYP3A4 and CYP2D6. nih.govnih.govdrugbank.com

Molecular and Enzymatic Interactions of Cobicistat Open Morpholine

Interaction with Other Drug-Metabolizing Enzymes and Transporters (e.g., UDP-glucuronosyltransferases, P-glycoprotein, Organic Anion Transporting Polypeptides)

Beyond the cytochrome P450 system, cobicistat (B1684569) interacts with other key proteins involved in drug disposition. It is a weak inhibitor of the phase II metabolizing enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). tga.gov.aupmda.go.jp Unlike ritonavir (B1064), cobicistat is not a significant inducer of metabolizing enzymes as it is a very weak activator of the pregnane (B1235032) X receptor (PXR). tga.gov.aunih.gov Studies have shown that cobicistat itself does not undergo glucuronidation. dovepress.comdrugbank.com

Cobicistat also modulates the activity of several drug transporters. At high concentrations, such as those found in the intestine during absorption, it can inhibit the efflux transporters P-glycoprotein (P-gp, or MDR1) and Breast Cancer Resistance Protein (BCRP). tga.gov.aunih.gov It is also an inhibitor of the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3, as well as the Multidrug and Toxin Extrusion Protein 1 (MATE1). pmda.go.jptga.gov.aunih.gov

The interaction profile of the "Cobicistat Open Morpholine" metabolite with these enzymes and transporters has not been specifically reported. The structural modifications inherent in this metabolite would likely lead to a different interaction profile compared to the parent compound.

Table 3: Interaction of Cobicistat with Drug-Metabolizing Enzymes and Transporters

Enzyme/Transporter Interaction Source
UGT1A1 Weak Inhibitor tga.gov.aupmda.go.jp
P-glycoprotein (P-gp) Inhibitor tga.gov.aunih.gov
BCRP Inhibitor tga.gov.aunih.gov
OATP1B1 Inhibitor tga.gov.aunih.gov
OATP1B3 Inhibitor tga.gov.aunih.gov
MATE1 Inhibitor pmda.go.jpnih.gov

| PXR | Very Weak Activator (No significant induction) | tga.gov.aunih.gov |

This table presents data for the parent compound, cobicistat.

Computational Approaches for Ligand-Protein Interactions

Computational methods are valuable for elucidating the molecular details of how drugs bind to and modulate their target enzymes.

Molecular docking simulations rely on the three-dimensional structures of proteins to predict how ligands like cobicistat bind. The crystal structure of the CYP3A4 enzyme in complex with cobicistat has been determined, providing a high-resolution view of their interaction. nih.gov These structural studies reveal that cobicistat binds directly to the heme iron atom in the enzyme's active site via a nitrogen atom in its thiazole (B1198619) ring. nih.gov The binding is further stabilized by numerous hydrophobic and aromatic interactions involving the inhibitor's phenyl side groups. nih.gov A key finding is that the bulky morpholine (B109124) moiety of cobicistat causes steric clashing with a flexible region of the enzyme known as the F-F' loop, leading to structural disorder in that segment. nih.gov

While specific molecular docking studies for the "this compound" metabolite are not documented, such simulations would be instrumental. The opening of the morpholine ring would create a more flexible chemical group, which would be predicted to adopt different conformations within the CYP3A4 active site. This increased flexibility and change in chemical properties could disrupt the optimal binding interactions observed with the parent compound, likely resulting in a significantly lower binding affinity and reduced inhibitory activity, which aligns with experimental observations that metabolites are inactive. dovepress.com

Molecular dynamics (MD) simulations provide insights into the dynamic nature of protein-ligand interactions over time, revealing how the binding of a molecule can induce conformational changes in the enzyme. nih.govnih.govresearchgate.net MD simulations have been applied to study the interaction between CYP3A4 and cobicistat. nih.gov These studies have helped to understand the dynamic consequences of binding, suggesting that certain amino acid residues, like K257, are functionally important and contribute to the enzyme's complex allosteric behavior by modulating its conformational dynamics. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
Atazanavir
Carbamazepine
Cobicistat
This compound
Darunavir
Elvitegravir
Erythromycin
Midazolam
Nifedipine
Ritonavir
Rosuvastatin

Preclinical Pharmacokinetic Profiling of Cobicistat Open Morpholine Excluding Human Data

Characterization of Absorption Mechanisms and Bioavailability in Animal Models (e.g., rodent, canine)

Specific data on the absorption and bioavailability of the Cobicistat (B1684569) Open Morpholine (B109124) metabolites following direct administration in animal models have not been documented. The formation of these metabolites occurs post-absorption, as a consequence of the metabolism of the parent compound, cobicistat.

The absorption of cobicistat itself has been characterized in preclinical species. In vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have shown that cobicistat has high intestinal permeability, which occurs mainly through passive transcellular diffusion. tga.gov.au It does not appear to be subject to active secretory transport. tga.gov.au

In vivo studies in portal vein cannulated dogs were conducted to assess the absorption potential of cobicistat. The results from these studies indicated that the oral absorption of cobicistat is greater than 50% in this species. nih.gov Given that the morpholine ring-opening is a metabolic process, these findings for the parent compound are a prerequisite for the subsequent formation of the open morpholine metabolites in the liver and other tissues.

Distribution Profile: Tissue Penetration and Volume of Distribution Studies in Animal Models

A dedicated tissue distribution profile for the Cobicistat Open Morpholine metabolites is not available. However, the distribution of the parent compound, cobicistat, informs where the metabolites are likely formed and found.

Studies in mice have detailed the tissue distribution of cobicistat. One hour after oral administration, the highest concentration of cobicistat was observed in the liver, followed by the kidney, lung, heart, spleen, testis, and brain. nih.gov The high concentration in the liver is significant as this is the primary site of drug metabolism, where the this compound metabolites are generated. nih.gov Research has identified several specific metabolites resulting from the opening of the morpholine ring, including M3, M7, and M15, which were detected in incubations with human liver microsomes (HLM). nih.gov

The volume of distribution for cobicistat in preclinical species is described as moderate. nih.gov The process of morpholine ring-opening introduces more polar functional groups (e.g., hydroxyl, carboxyl), which would be expected to decrease the lipophilicity of the resulting metabolites compared to the parent cobicistat. This increase in polarity would likely lead to a smaller volume of distribution and less penetration into tissues compared to cobicistat, with a higher concentration remaining in the systemic circulation before elimination.

Clearance Mechanisms and Rates in Preclinical Species

Specific clearance rates for the this compound metabolites have not been published. The formation of these metabolites is, in itself, a clearance mechanism for the parent compound, cobicistat.

The clearance of cobicistat is primarily metabolic. In vitro studies have established that cobicistat is metabolized by cytochrome P450 enzymes, mainly CYP3A and, to a lesser degree, CYP2D6. drugbank.comhiv.gov The metabolic pathways are varied and include N-dealkylation, oxidation, and the opening of the morpholine ring. nih.govpmda.go.jp The formation of the open morpholine metabolites is a CYP-dependent process. nih.gov

Excretion Pathways and Mass Balance Studies (e.g., renal, biliary)

While specific mass balance studies have not been conducted by administering the this compound metabolites directly, the excretion pathways for cobicistat and its metabolites have been characterized in preclinical studies.

Following the administration of radio-labeled cobicistat to animals, the vast majority of the dose is recovered in the feces, which is consistent with hepatobiliary excretion being the primary route of elimination. tga.gov.au Renal elimination represents a minor pathway for the parent drug and its metabolites. tga.gov.au

Crucially, studies analyzing the feces of mice treated with cobicistat have identified the presence of morpholine ring-opened metabolites (M3, M7, M15). nih.gov This finding directly confirms that the hepatobiliary system and subsequent fecal elimination is a primary excretion pathway for the this compound metabolites.

Data Tables

Table 1: Summary of Preclinical Pharmacokinetic Properties of Cobicistat (Parent Compound)

ParameterSpeciesFindingReference
Absorption DogOral absorption > 50% in portal vein cannulated dogs. nih.gov
In VitroHigh intestinal permeability via passive diffusion. tga.gov.au
Distribution MouseHighest concentration in liver, followed by kidney, lung, heart. nih.gov
MultipleModerate volume of distribution. nih.gov
Metabolism In VitroPrimarily metabolized by CYP3A, minorly by CYP2D6. drugbank.comhiv.gov
MouseExtensive metabolism, including morpholine ring-opening. nih.gov
Clearance MultipleHigh clearance observed at low doses. nih.gov
Excretion GeneralPrimarily via hepatobiliary route into feces. tga.gov.au
MouseMorpholine ring-opened metabolites detected in feces. nih.gov

Table 2: Identified this compound Metabolites in Preclinical Studies

Metabolite IDDescriptionSpecies/System DetectedReference
M3 Morpholine Ring-Opening MetaboliteMouse (feces), Human Liver Microsomes nih.gov
M7 Morpholine Ring-Opening MetaboliteMouse (feces), Human Liver Microsomes nih.gov
M15 Morpholine Ring-Opening MetaboliteMouse (feces), Human Liver Microsomes nih.gov

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr of Cobicistat Open Morpholine and Analogs

Influence of Morpholine (B109124) Ring Opening on Pharmacokinetic Enhancer Activity and Enzyme Inhibition

The morpholine moiety of cobicistat (B1684569) is integral to its function and metabolic profile. The opening of this ring is a recognized metabolic pathway, which fundamentally alters the structure and, consequently, the biological activity of the molecule. nih.govnih.gov This structural change from a cyclic ether amine to a linear amino alcohol derivative is expected to have a significant impact on its ability to inhibit CYP3A4 and act as a pharmacokinetic booster.

The intact morpholine ring in cobicistat contributes to its favorable physicochemical properties, such as solubility and an optimized balance of hydrophilicity and lipophilicity. sci-hub.se These characteristics are crucial for its interaction with the active site of CYP3A4. The opening of the morpholine ring would likely disrupt the optimal conformation for binding within the enzyme's active site. The precise mechanism of CYP3A4 inhibition by cobicistat involves specific interactions, and the structural integrity of the morpholine portion is a component of this. escholarship.org Altering this group would likely diminish the inhibitory potency.

Studies on the metabolism of cobicistat have identified morpholine ring-opening as one of several biotransformation pathways, alongside others like thiazole (B1198619) ring-opening and various conjugations. nih.gov The enzymes primarily responsible for cobicistat's metabolism are CYP3A4 and, to a lesser extent, CYP2D6. nih.govnih.gov The formation of an open-chain metabolite from the morpholine ring would increase the polarity of the molecule, which typically facilitates excretion but may also reduce its affinity for the relatively lipophilic active site of CYP3A4. While direct data on the enzyme inhibitory activity of the isolated open morpholine metabolite is not extensively published, based on general principles of SAR, a significant reduction in pharmacokinetic enhancing activity would be anticipated.

Rational Design of Derivatives Based on SAR Insights to Optimize Specific Interactions

The development of cobicistat itself was an exercise in rational drug design, building upon the SAR of ritonavir (B1064). mdpi.com The substitution of ritonavir's valine moiety with a morpholine ring was a key modification that eliminated protease inhibitory activity while maintaining the desired CYP3A inhibition. nih.govsci-hub.se Further rational design of derivatives, including hypothetical "open morpholine" structures, can be guided by these foundational SAR insights.

To optimize specific interactions, medicinal chemists could explore derivatives of the open morpholine structure. For instance, the resulting hydroxyl and secondary amine groups from the ring opening could be functionalized to probe for new or altered interactions within the CYP3A4 active site. The flexibility of the open-chain structure, while potentially detrimental to the original binding mode, could be exploited to access different sub-pockets within the large and malleable active site of CYP3A4. escholarship.org

The design of analogs would focus on several key aspects:

Modulating Polarity: The increased polarity of an open-chain analog could be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms.

Conformational Restraint: Introducing elements of rigidity into the open chain, for example through double bonds or small rings, could help to lock the molecule into a more favorable conformation for binding, potentially recovering some of the lost activity.

Exploring New Binding Interactions: The new functional groups of the open morpholine structure could be used to form additional hydrogen bonds or other interactions that were not possible with the parent molecule.

The table below illustrates hypothetical modifications to a cobicistat open morpholine scaffold and the rationale behind them, based on established SAR principles for CYP3A4 inhibitors.

Modification to Open Morpholine Scaffold Rationale Potential Impact
Alkylation of the secondary amineTo increase lipophilicity and explore interactions in hydrophobic pockets.May enhance or decrease binding affinity depending on the size and nature of the alkyl group.
Acylation of the secondary amineTo introduce hydrogen bond acceptors and alter electronic properties.Could modulate binding affinity and metabolic stability.
Etherification of the primary alcoholTo reduce polarity and explore different binding orientations.May improve cell permeability but potentially alter key interactions.

Predicting Metabolic Vulnerabilities of "Open Morpholine" Structures from Chemical Features

An "open morpholine" structure of cobicistat, being a linear amino alcohol, would present different metabolic vulnerabilities compared to the parent compound. The primary sites for metabolism in such a structure can be predicted based on the functional groups present.

The newly formed primary alcohol would be a prime target for oxidation, potentially catalyzed by alcohol dehydrogenases or cytochrome P450 enzymes, to form an aldehyde and subsequently a carboxylic acid. This would represent a major pathway for detoxification and elimination. The secondary amine in the open chain would also be susceptible to several metabolic reactions, including:

N-dealkylation: Cleavage of the bond between the nitrogen and one of its alkyl substituents.

Oxidative deamination: Removal of the amino group, leading to a ketone or aldehyde.

N-oxidation: Formation of an N-oxide, a common metabolic pathway for secondary and tertiary amines.

Furthermore, both the alcohol and amine functionalities would be available for phase II conjugation reactions, such as glucuronidation or sulfation of the alcohol, and acetylation or glucuronidation of the amine. These conjugation reactions would significantly increase the water solubility of the metabolite and facilitate its rapid excretion. The presence of these multiple metabolic "soft spots" suggests that a this compound analog would likely have a shorter half-life and lower systemic exposure than cobicistat itself, which is designed for metabolic stability to exert its pharmacokinetic enhancing effect.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) Modeling for this compound and its Analogs

Quantitative structure-activity relationship (QSAR) and structure-metabolism relationship (SMR) models are valuable computational tools in drug discovery for predicting the biological activity and metabolic fate of novel compounds. sci-hub.se For this compound and its hypothetical analogs, such models could be developed to guide their design and prioritization for synthesis and testing.

A QSAR model would aim to correlate the physicochemical properties (descriptors) of a series of open morpholine analogs with their CYP3A4 inhibitory activity. Key descriptors might include:

Electronic properties: Partial charges, dipole moment.

Steric properties: Molecular volume, surface area.

Hydrophobicity: LogP (partition coefficient).

Topological indices: Describing molecular connectivity and shape.

By building a statistically robust model from a training set of compounds with known activities, the inhibitory potency of new, unsynthesized analogs could be predicted.

Similarly, an SMR model would focus on predicting the metabolic stability and pathways of these analogs. The model would correlate structural features with metabolic outcomes, such as the rate of metabolism by CYP3A4 or the likelihood of undergoing specific reactions like N-dealkylation or alcohol oxidation. For instance, the model might learn that the presence of a bulky group near the alcohol moiety sterically hinders its oxidation, thus increasing the metabolic stability of that particular analog.

The development of both QSAR and SMR models would be reliant on generating a dataset of diverse open morpholine analogs and experimentally determining their activity and metabolic profiles. These models would be instrumental in systematically exploring the chemical space around the open morpholine scaffold to identify derivatives with potentially optimized properties.

Advanced Analytical Methodologies for Cobicistat Open Morpholine

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Detection and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is a cornerstone for the analysis of Cobicistat (B1684569) and its related compounds, including the Cobicistat Open Morpholine (B109124) impurity. ajpaonline.comresearchgate.net The development of these methods focuses on achieving specificity, sensitivity, and robustness for reliable quantification in bulk drug substances and research samples. ajpaonline.comresearchgate.net

Method development typically involves screening various stationary phases (columns), mobile phase compositions, and detectors to achieve optimal separation of the open morpholine impurity from the parent Cobicistat molecule and other potential degradation products. jrespharm.com Isocratic and gradient elution strategies are employed using mobile phases that are often a mixture of an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or perchloric acid solution) and an organic solvent like acetonitrile (B52724) or methanol. ajpaonline.comiosrjournals.org Detection is commonly performed using a Photodiode Array (PDA) or UV detector at wavelengths where Cobicistat and its impurities exhibit significant absorbance, such as 210 nm, 240 nm, or 260 nm. ajpaonline.comjrespharm.comashdin.com

Validation is conducted according to International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for its intended purpose. researchgate.netiosrjournals.org Key validation parameters include specificity, linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantification). ajpaonline.comresearchgate.net For instance, a validated RP-HPLC method might demonstrate linearity over a concentration range of 7.5 to 45 µg/ml with a correlation coefficient (r²) of 0.999. researchgate.net The sensitivity of these methods is crucial for detecting impurities at low levels. researchgate.net

Table 1: Example of RP-HPLC Method Parameters for Cobicistat and Impurity Analysis

ParameterConditionSource(s)
Column Inertsil ODS – 3V (250 mm x 4.6 mm, 5µm) ajpaonline.com
Mobile Phase Phosphate Buffer (pH 2.5) : Acetonitrile (30:70 v/v) ajpaonline.com
Flow Rate 1.0 mL/min ajpaonline.com
Detection UV at 240 nm ajpaonline.comresearchgate.net
Column Temp. Ambient or 30°C ajpaonline.comjrespharm.com
Run Time 15 min ajpaonline.com

Table 2: Typical Validation Results for HPLC Analysis of Cobicistat Impurities

ParameterTypical ValueSource(s)
LOD (Impurity) 0.1472 - 0.20% researchgate.netresearchgate.net
LOQ (Impurity) 0.4461 - 0.60% researchgate.netresearchgate.net
Accuracy (% Recovery) 98 - 102% researchgate.net
Precision (%RSD) < 2% iosrjournals.orgashdin.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is not a primary or common technique for the direct analysis of Cobicistat Open Morpholine. The compound's high molecular weight (778 g/mol ), polarity, and low volatility make it unsuitable for GC analysis without extensive chemical derivatization. aquigenbio.comallmpus.com While GC-MS is a powerful tool for volatile and semi-volatile compounds, its application to large pharmaceutical molecules like this is limited. researchgate.net

For GC-MS to be theoretically applicable, a derivatization step would be necessary to convert the polar functional groups (such as hydroxyl and amide groups) into more volatile, thermally stable derivatives. This process adds complexity and potential for analytical error. Literature describing specific GC-MS methods for this compound is scarce, indicating that other methods like LC-MS are overwhelmingly preferred due to their direct compatibility with the analyte's properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification in Biological Matrices

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the identification and quantification of Cobicistat metabolites, including the open morpholine form, in complex biological matrices. nih.govmdpi.comscispace.com This method offers unparalleled sensitivity and selectivity, making it the gold standard for metabolic and pharmacokinetic studies. nih.govmdpi.com

The morpholine ring-opening pathway of Cobicistat metabolism has been identified through studies using LC-MS/MS. nih.govnih.gov In these studies, samples from microsomal incubations or animal biofluids are first subjected to chromatographic separation via HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC). The separated components then enter the mass spectrometer. mdpi.com

Electrospray ionization (ESI) is the most common ionization technique used for this analysis, typically operating in positive ion mode. rsc.org The mass spectrometer can be operated in full-scan mode to detect potential metabolites and in product-ion scan mode (MS/MS) to generate fragmentation patterns. By comparing the mass-to-charge ratio (m/z) and fragmentation spectra of metabolites in the sample to those of the parent drug, researchers can postulate the structures of metabolites like this compound. scispace.comnih.govnih.gov For quantification, the LC-MS/MS system is operated in selected-reaction monitoring (SRM) mode, which provides high sensitivity and specificity for measuring low concentrations of the analyte in matrices like plasma. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Confirmation

While LC-MS/MS is excellent for detection and hypothesis generation of metabolite structures, definitive structural confirmation requires the use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). researchgate.netfrontiersin.org

HRMS, often using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). rsc.org This accuracy allows for the unambiguous determination of the elemental composition of the this compound metabolite (C₃₉H₅₁N₇O₆S₂). aquigenbio.comsynzeal.com HRMS/MS experiments further provide high-resolution fragmentation data, which helps piece together the molecule's structure with greater confidence than standard MS/MS. rsc.orgrsc.org

NMR spectroscopy provides the ultimate structural confirmation. researchgate.net Reference standards of this compound are synthesized and subjected to a suite of NMR experiments, including ¹H NMR and ¹³C NMR. allmpus.com The resulting spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The opening of the morpholine ring results in a distinct change in the NMR spectrum compared to Cobicistat, such as the appearance of signals corresponding to a new N-(2-hydroxyethyl)formamido group. allmpus.comsynzeal.com By comparing the NMR data of the isolated metabolite or impurity with that of the synthesized reference standard, its structure can be unequivocally confirmed. frontiersin.org

Application in Biological Matrices (e.g., microsomal incubations, animal biofluids and tissues)

The analysis of this compound is highly relevant in various biological matrices to understand the metabolism of Cobicistat. nih.govnih.gov

Microsomal Incubations: In vitro studies using human and mouse liver microsomes are fundamental for identifying metabolic pathways. nih.govnih.gov In a typical experiment, Cobicistat is incubated with liver microsomes in the presence of cofactors like NADPH at 37°C. nih.govplos.org The reaction is then stopped, and the mixture is analyzed by LC-MS/MS to identify metabolites formed, including the product of morpholine ring-opening. nih.govnih.gov These experiments have been crucial in confirming that CYP3A4 and CYP2D6 are the major enzymes responsible for Cobicistat metabolism. nih.govnih.gov

Animal Biofluids and Tissues: In vivo studies, often in animal models like mice, involve the administration of Cobicistat and subsequent collection of biofluids (urine, feces, plasma) and tissues. nih.govnih.govresearchgate.net Sample preparation is a critical step. For plasma, techniques like liquid-liquid extraction or protein precipitation are used to remove interferences before LC-MS/MS analysis. nih.gov These studies have successfully identified this compound in mouse urine and feces, providing a comprehensive map of Cobicistat's biotransformation. nih.govnih.gov The quantification of this metabolite in different tissues helps in understanding its distribution and elimination from the body. nih.govresearchgate.net

Preclinical Research Models and Findings on Cobicistat Open Morpholine

In Vitro Cell-Based Systems for Enzyme Inhibition and Transport Studies

In vitro models are fundamental in elucidating the metabolic pathways of drugs like cobicistat (B1684569). Human liver microsomes (HLMs) are a primary tool for these investigations, providing a concentrated source of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

Detailed Research Findings: Studies utilizing HLMs have successfully identified the formation of cobicistat metabolites resulting from morpholine (B109124) ring-opening nih.govnih.gov. These systems, when incubated with the parent cobicistat and supplemented with necessary cofactors like NADPH, simulate the metabolic environment of the liver. Through advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), researchers have confirmed the presence of various metabolites, including the open morpholine derivative. In total, twenty new and three previously known metabolites of cobicistat were identified in preclinical models, with twelve of these being confirmed in HLM incubations nih.govnih.gov.

While specific data on the enzyme inhibition profile of the isolated Cobicistat Open Morpholine metabolite is not detailed in the available literature, the parent compound, cobicistat, is well-characterized as a potent inhibitor of CYP3A enzymes and a substrate of CYP3A4 nih.gov. It also inhibits intestinal efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which can increase the absorption of co-administered drugs researchgate.net. The inhibitory properties of the parent compound are central to its function as a pharmacokinetic enhancer.

Table 1: In Vitro Systems Used in the Study of Cobicistat Metabolism

In Vitro System Application Key Finding Related to this compound
Human Liver Microsomes (HLMs) Study of metabolic pathways Confirmed the formation of the open morpholine metabolite nih.govnih.gov.

In Vivo Animal Models for Pharmacokinetic and Metabolic Characterization

Rodent models, particularly mice, are commonly used in the preclinical pharmacokinetic and metabolic characterization of new compounds. These in vivo systems provide a comprehensive view of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Detailed Research Findings: In studies involving oral administration of cobicistat to mice, metabolites were screened in collected urine and feces nih.gov. This research successfully identified twenty new metabolites, among which were those formed through the morpholine ring-opening pathway nih.govnih.gov. The analysis confirmed that after administration, cobicistat undergoes extensive biotransformation, leading to a variety of derivatives. The open morpholine metabolite is one of several products resulting from these complex metabolic processes. The parent compound, cobicistat, was found to have a high absorption potential in preclinical animal models, comparable to that of ritonavir (B1064) nih.gov.

Table 2: Summary of Cobicistat Metabolic Pathways Identified in Preclinical Models

Metabolic Pathway Description Identified in
Hydroxylation Addition of a hydroxyl group Mouse Feces, HLMs nih.gov
Morpholine Ring-Opening Cleavage of the morpholine ring structure Mouse Urine and Feces, HLMs nih.govnih.gov
Thiazole (B1198619) Ring-Opening Cleavage of the thiazole ring structure Mouse Urine and Feces, HLMs nih.govnih.gov
Glycine (B1666218) Conjugation Addition of a glycine molecule Mouse Urine and Feces, HLMs nih.govnih.gov

Comparative Studies with Parent Cobicistat and Other Pharmacokinetic Enhancers in Preclinical Systems

While direct comparative studies of the isolated this compound metabolite against its parent compound are not available, extensive preclinical research has compared cobicistat with ritonavir, the first-generation pharmacokinetic enhancer.

Detailed Research Findings: Cobicistat was developed as a more selective CYP3A inhibitor than ritonavir patsnap.com. Preclinical in vitro studies show that both cobicistat and ritonavir are potent mechanism-based inhibitors of CYP3A4 nih.gov. However, cobicistat exhibits greater selectivity. Unlike ritonavir, which can induce various metabolic enzymes and transporters (such as CYP1A2, CYP2B6, CYP2C9, and P-gp), cobicistat is devoid of these inducing properties researchgate.netmdpi.com. This leads to a potentially more predictable drug-drug interaction profile for cobicistat. Both drugs have been shown to be potent inhibitors of CYP3A, with IC50 values in a similar low micromolar range mdpi.comnih.govencyclopedia.pub. In terms of transporter inhibition, both cobicistat and ritonavir inhibit P-gp and BCRP to a similar extent in preclinical systems researchgate.net.

Table 3: Preclinical Comparison of Cobicistat and Ritonavir

Feature Cobicistat Ritonavir
Primary Target CYP3A Inhibitor patsnap.com CYP3A Inhibitor encyclopedia.pub
CYP3A4 IC50 ~0.24 µM nih.gov ~0.22 µM nih.gov
Enzyme Induction Devoid of inducing properties researchgate.netmdpi.com Inducer of CYP1A2, 2B6, 2C9, 2C19, and UGT researchgate.net
Anti-HIV Activity None nih.gov Yes (at higher doses)

| Transporter Inhibition | P-gp, BCRP researchgate.net | P-gp, BCRP researchgate.net |

Assessment of Pathway-Specific Modulation in Preclinical Systems (e.g., specific CYP isoforms)

Preclinical studies using cDNA-expressed human CYP enzymes have been crucial in pinpointing the specific isoforms responsible for metabolizing cobicistat, including the pathways that lead to the this compound metabolite.

Detailed Research Findings: Research has consistently shown that CYP3A4 and, to a lesser extent, CYP2D6 are the major enzymes contributing to the metabolism of cobicistat nih.govnih.gov. The formation of the open morpholine metabolite, along with other biotransformations, is primarily dependent on the activity of these CYP isoforms. While cobicistat is a potent inhibitor of CYP3A4, it is also a substrate for the enzyme, leading to its own metabolism nih.gov. This dual role as both an inhibitor and a substrate is a key feature of its mechanism of action as a pharmacokinetic enhancer. The metabolic process driven by CYP3A4 and CYP2D6 results in the array of metabolites, including the open-ring structure, that have been identified in both in vitro and in vivo preclinical systems nih.govnih.gov.

Future Directions and Translational Research Perspectives for Cobicistat Open Morpholine

Elucidation of Novel Biotransformation Pathways and Subsequent Products

The biotransformation of cobicistat (B1684569) is a complex process involving several metabolic pathways. Recent studies have moved beyond previously identified metabolites to provide a more comprehensive map of its metabolic fate. Research conducted in mice and confirmed in human liver microsomes has identified multiple new biotransformation pathways for cobicistat. nih.govnih.gov

One of the key novel pathways discovered is the opening of the morpholine (B109124) ring, leading to the formation of "Cobicistat Open Morpholine". nih.govnih.gov This metabolic alteration is significant as it changes the physicochemical properties of the parent compound. In addition to morpholine ring-opening, other newly identified pathways include glycine (B1666218) conjugation, N-acetyl cysteine conjugation, and thiazole (B1198619) ring-opening. nih.govnih.gov In total, twenty new metabolites of cobicistat have been identified, providing a much fuller picture of its metabolism. nih.govnih.gov The primary enzymes responsible for these transformations have been confirmed as CYP3A4 and, to a lesser extent, CYP2D6. nih.govdrugbank.comnih.gov

Novel Biotransformation Pathway Description Enzymes Involved (Primarily)
Morpholine Ring-Opening Cleavage of the morpholine ring structure to form an open-chain derivative.CYP3A4, CYP2D6
Glycine Conjugation Conjugation of the cobicistat molecule or its metabolites with the amino acid glycine.CYP3A4, CYP2D6
N-acetyl Cysteine Conjugation Conjugation with N-acetyl cysteine, often a pathway for detoxifying reactive metabolites.CYP3A4, CYP2D6
Thiazole Ring-Opening Cleavage of the thiazole ring, another heterocyclic component of the cobicistat structure.CYP3A4, CYP2D6

Exploration of Potential as a Research Tool or Pharmacological Probe Compound

While cobicistat itself is used as a tool to probe CYP3A-mediated drug interactions, its open morpholine metabolite holds distinct potential as a specialized research compound. patsnap.comnih.gov As a confirmed product of cobicistat metabolism, this compound can serve as an essential analytical standard for pharmacokinetic studies. Its availability allows for the precise quantification of the morpholine ring-opening pathway, helping researchers determine the rate and extent of this specific metabolic reaction under various conditions.

Furthermore, the open morpholine derivative can be used as a pharmacological probe to investigate structure-activity relationships. By comparing the inhibitory activity of the parent drug (with its intact morpholine ring) against that of the open-ring metabolite on CYP3A4 and other enzymes, researchers can dissect the structural requirements for potent enzyme inhibition. This can clarify the role that the morpholine moiety's conformation and polarity play in binding to the enzyme's active site. Such studies are vital for understanding how structural changes resulting from metabolism affect a compound's pharmacological activity.

Design of Next-Generation Pharmacokinetic Modulators Based on Open Morpholine Scaffolds

The morpholine ring is a common structural feature in medicinal chemistry, often incorporated to improve a molecule's physicochemical properties, such as solubility and metabolic stability. researchgate.netnih.govnih.gov The discovery that cobicistat undergoes morpholine ring-opening provides critical information for the design of new, improved pharmacokinetic enhancers. nih.govresearchgate.net

This knowledge can be leveraged in a strategy known as "scaffold morphing," where the core structure of a known active compound is modified to create novel molecules with enhanced properties. nih.govmdpi.com The this compound structure can serve as a new scaffold or template. Medicinal chemists can use this open-ring structure as a starting point to design next-generation pharmacokinetic modulators. The objective would be to create analogues that retain or even enhance the desired CYP3A inhibitory activity while potentially possessing different metabolic profiles. For instance, derivatives could be designed to be more resistant to this specific ring-opening metabolism or other biotransformations, potentially leading to a longer half-life or a more predictable pharmacokinetic profile. Understanding such biotransformation pathways is essential for creating stable drug candidates with fewer metabolic liabilities. researchgate.net

Integration of Computational and Experimental Approaches in the Discovery and Characterization of Cobicistat Derivatives

The discovery and optimization of new drug candidates, including derivatives of cobicistat, are greatly accelerated by the integration of computational and experimental methods. mdpi.commdpi.com This synergistic approach allows for a more rational and efficient design process.

Computational tools play a critical role in the initial stages. Methods like molecular docking and molecular dynamics simulations can be used to predict how newly designed Cobicistat derivatives, including those based on the open morpholine scaffold, will bind to the active site of target enzymes like CYP3A4. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models can further refine these predictions by correlating chemical structures with biological activities. researchgate.net

These in silico predictions are then validated through rigorous experimental work. mdpi.com Promising candidates designed on the computer are synthesized in the laboratory. Their actual inhibitory potency and metabolic stability are then tested using in vitro systems, such as human liver microsomes. nih.govnih.gov The experimental results provide crucial feedback that is used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that efficiently leads to optimized molecules. nih.gov

Computational Method Corresponding Experimental Validation
Molecular Docking In vitro enzyme inhibition assays (e.g., IC50 determination) to measure binding affinity.
Molecular Dynamics Simulations X-ray crystallography to determine the actual binding mode and conformational changes.
Metabolic Pathway Prediction Incubation with liver microsomes or hepatocytes followed by metabolite identification using LC-MS/MS.
QSAR Modeling Synthesis and biological testing of a series of analogues to confirm predicted activity.

Role in Understanding Drug-Drug Interaction Mechanisms at a Molecular Level

Cobicistat's primary clinical function is to intentionally cause drug-drug interactions (DDIs) by inhibiting the metabolism of co-administered antiretroviral agents. patsnap.comnih.gov Studying its own metabolism into products like this compound provides deeper insights into the molecular mechanisms governing these interactions.

Q & A

Q. What experimental design considerations are critical for synthesizing cobicistat derivatives containing the morpholine moiety?

To optimize the synthesis of cobicistat derivatives with morpholine, researchers should employ a factorial design to evaluate variables such as stoichiometry of reagents (e.g., morpholine/ketone ratio), reaction temperature, and stirring rate . For example, a central composite design (CCD) can identify interactions between variables like TiCl4/ketone molar ratios (0.57–0.93 mol/mol) and morpholine/ketone ratios (3.7–7.3 mol/mol) . Reaction yield and purity should be monitored using HPLC and NMR, with statistical tools (e.g., ANOVA) validating parameter significance.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of cobicistat-morpholine complexes?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential for confirming the morpholine ring’s integrity and substitution patterns . For purity assessment, reverse-phase HPLC with UV detection (λ = 210–254 nm) is recommended, using a C18 column and acetonitrile/water gradient elution. X-ray crystallography can resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between cobicistat and ritonavir as CYP3A4 boosters?

Discrepancies in PK outcomes (e.g., bioavailability, drug-drug interactions) require comparative studies using physiologically based pharmacokinetic (PBPK) modeling to simulate scenarios like gastric pH variations or enzyme induction . For example, in post-bariatric surgery patients, ritonavir showed more consistent boosting efficacy than cobicistat, possibly due to differences in solubility or transporter affinity (e.g., P-glycoprotein) . Researchers should stratify clinical trial data by covariates such as BMI, renal function, and co-administered drugs .

Q. What methodologies are effective for identifying and quantifying cobicistat metabolites involving morpholine cleavage (e.g., M39)?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode is optimal for detecting metabolites like M39 (morpholine cleavage product) . Stable isotope-labeled internal standards (e.g., ¹³C-cobicistat) improve quantification accuracy. In vitro models (e.g., human hepatocytes or CYP3A4-expressing microsomes) can replicate metabolic pathways, while in silico tools (e.g., MetaSite) predict cleavage sites .

Q. How should researchers address conflicting in vitro vs. in vivo efficacy data for cobicistat-morpholine derivatives?

Contradictions may arise from differences in cellular permeability, protein binding, or off-target effects. A tiered approach is recommended:

In vitro: Use Caco-2 assays for permeability and plasma protein binding studies.

In silico: Apply molecular docking to assess interactions with CYP3A4 or HIV protease.

In vivo: Conduct microdosing trials with accelerator mass spectrometry (AMS) to track low-dose pharmacokinetics .

Methodological Challenges

Q. What strategies improve reproducibility in synthesizing cobicistat analogs with modified morpholine rings?

Standardize reaction conditions using controlled atmospheres (e.g., nitrogen) and anhydrous solvents. Document detailed synthetic protocols in supporting information, including raw NMR spectra and chromatograms . Collaborative platforms like PubChem or ChEMBL should be used to share crystallographic data (e.g., CIF files) .

Q. How can researchers design robust assays to evaluate the inhibition potency of cobicistat-morpholine derivatives against HIV-1 protease?

Use fluorescence-based assays with synthetic substrates (e.g., RETROscript®) to measure IC₅₀ values. Include positive controls (e.g., ritonavir) and validate results with surface plasmon resonance (SPR) to assess binding kinetics . For clinical relevance, correlate in vitro IC₅₀ with viral load reduction in humanized mouse models .

Data Interpretation and Reporting

Q. How should researchers report conflicting findings on cobicistat’s safety profile in diverse demographic subgroups?

Subgroup analyses (e.g., by race, sex, or HIV viral load) must be pre-specified in statistical plans to avoid Type I errors. Use multivariate Cox regression to adjust for confounding variables . Transparent reporting of adverse events (AEs) should follow CONSORT guidelines, with detailed tables in supplementary materials .

Q. What frameworks are recommended for assessing the structure-activity relationship (SAR) of morpholine modifications in cobicistat?

Apply quantitative SAR (QSAR) models using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. Molecular dynamics (MD) simulations (e.g., GROMACS) can predict conformational stability of morpholine derivatives .

Ethical and Regulatory Considerations

Q. How should researchers address ethical concerns when recruiting vulnerable populations (e.g., pregnant individuals) for cobicistat trials?

Informed consent forms must explicitly outline risks of fetal exposure, referencing preclinical teratogenicity data (e.g., animal studies) . Collaborate with institutional review boards (IRBs) to ensure compliance with FDA Pregnancy and Lactation Labeling Rules (PLLR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.